N-(3-chloro-4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
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Description
N-(3-chloro-4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H21ClFN3O3S2 and its molecular weight is 494. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Catalysis
N-(3-chloro-4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide and related compounds have been investigated for their potential as enantioselective catalysts in chemical synthesis. The presence of the piperazine moiety and sulfonyl groups has been found critical for achieving high enantioselectivity in the hydrosilylation of N-aryl imines. Such compounds offer broad substrate profiles and can achieve high yields and enantioselectivities, making them valuable for the synthesis of optically active compounds (Wang et al., 2006).
Antimicrobial and Antiviral Activities
Research has also been conducted on the antimicrobial and antiviral activities of derivatives of piperazine, including compounds similar to this compound. These studies have found that certain derivatives exhibit promising activities against a variety of pathogens, including bacteria and viruses like the Tobacco mosaic virus (TMV), demonstrating the potential of these compounds in developing new antimicrobial and antiviral agents (Reddy et al., 2013).
Radioligand Development for PET Imaging
The synthesis and evaluation of carbon-11-labeled carboxamide derivatives, including structures related to this compound, have shown potential as PET radioligands for imaging dopamine D3 receptors. These compounds can be synthesized with high radiochemical yields and specific activities, making them suitable for in vivo studies and potentially aiding in the diagnosis and research of neurological disorders (Gao et al., 2008).
Agricultural and Fungicidal Applications
Studies have also explored the use of piperazine-containing compounds with arylsulfonyl moieties for agricultural applications, particularly as fungicides. Some of these compounds have shown superior activities compared to commercial fungicides, indicating their potential in agricultural pest management. The synthesis of these compounds involves strategies that allow for structural optimization, aiming at the discovery of new, effective fungicides (Wang et al., 2016).
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3S2/c1-15-3-2-4-17(13-15)26-8-10-27(11-9-26)32(29,30)20-7-12-31-21(20)22(28)25-16-5-6-19(24)18(23)14-16/h2-7,12-14H,8-11H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUDPHVLHFCTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.